4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
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Overview
Description
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages . The compound is a derivative of coumarin, which has been extensively studied for its biological and pharmaceutical properties .
Preparation Methods
The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves several steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . The resulting product is then reacted with various sodium azides . Industrial production methods often involve the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include organic halides, potassium carbonate, and sodium azides . Major products formed from these reactions include benzofuran and benzoxazol derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other coumarin derivatives . In biology, it has been studied for its antimicrobial and anticancer properties . In medicine, it is being investigated for its potential use as an anticoagulant and anti-inflammatory agent . Industrial applications include its use in the production of photoactive cellulose derivatives .
Mechanism of Action
The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with various molecular targets and pathways. It is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth . Additionally, the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is unique due to its specific substitution pattern on the coumarin ring . Similar compounds include 4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate and 4-methyl-2-oxo-2H-chromen-7-yl β-D-glucopyranosiduronic acid . These compounds share similar biological activities but differ in their chemical structures and specific applications .
Properties
Molecular Formula |
C20H18O5 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C20H18O5/c1-4-13-11-18(21)25-19-12(2)17(10-9-16(13)19)24-20(22)14-5-7-15(23-3)8-6-14/h5-11H,4H2,1-3H3 |
InChI Key |
XSXBDEDFQPNGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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